molecular formula C10H14N2O2 B2633252 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid CAS No. 2253629-86-4

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid

Cat. No. B2633252
CAS RN: 2253629-86-4
M. Wt: 194.234
InChI Key: JGUQYXGLCVMFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid (CPP) is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of ibuprofen, a commonly used pain reliever. CPP has been found to have unique properties that make it a promising candidate for use in various research applications.

Scientific Research Applications

Degradation Studies and Structural Insights

  • The degradation of ciprofibrate, which contains a structural unit similar to 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid, has been extensively studied, revealing insights into the structural transformations under various conditions. These studies contribute to understanding the stability and degradation pathways of structurally related compounds (Dulayymi et al., 1993).

Chemical Synthesis and Modifications

  • The synthesis of cyclopropene and cyclopropane esters, which are structurally related to the compound of interest, has been reported. These synthetic pathways are crucial for developing inhibitors of mycolic acid biosynthesis, highlighting the compound's potential utility in biochemistry and medicinal chemistry (Hartmann et al., 1994).

Catalysis and Peptide Synthesis

  • The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase has been utilized to synthesize [1,2,3]-triazoles, a structural motif related to the compound . This methodology showcases the compound's potential role in facilitating complex chemical transformations (Tornøe et al., 2002).

Catalytic Ring-Opening Reactions

  • The Lewis acid-catalyzed ring-opening of activated cyclopropanes, a structural feature present in the compound, is a critical reaction in synthetic chemistry, finding applications in the synthesis of various pharmacologically active molecules (Lifchits & Charette, 2008).

Heterocyclic Compound Synthesis

  • The use of 2-arylhydrazononitriles, structurally related to the compound of interest, in synthesizing a wide variety of heterocyclic substances demonstrates the compound's potential in the synthesis of diverse bioactive molecules (Behbehani et al., 2011).

Toxicity Studies and Derivative Synthesis

  • The synthesis and acute toxicity studies of derivatives related to the compound highlight its potential relevance in pharmaceutical research and development (Salionov, 2015).

Flow Reactor Utilization in Synthesis

  • The safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor for synthesizing tetrazoles and acylamides indicate the compound's utility in streamlining complex chemical synthesis processes (Gutmann et al., 2012).

properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,9(13)14)12-6-5-8(11-12)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUQYXGLCVMFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid

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